2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid
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Overview
Description
2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid (BDTCA) is a chemical compound that belongs to the family of thiophene carboxylic acids. It is a white crystalline powder with a molecular weight of 433.4 g/mol. BDTCA has been widely used in scientific research due to its unique properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid is not fully understood. However, it is believed that 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid acts as a nucleophile and can form covalent bonds with other molecules. This property of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid makes it useful in the synthesis of various organic materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid. However, it has been reported that 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid can cause skin irritation and eye damage upon contact. Therefore, proper safety precautions should be taken when handling 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid is its unique chemical structure, which makes it useful in the synthesis of various organic materials. 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid is also relatively easy to synthesize, which makes it accessible to researchers. However, one of the limitations of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid is its potential toxicity and safety concerns. Therefore, proper safety precautions should be taken when handling 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid.
Future Directions
There are several future directions for the research and development of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid. One potential direction is the synthesis of novel organic materials for optoelectronic and photovoltaic applications. Another potential direction is the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. In addition, 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid could be used as a building block in the synthesis of conjugated polymers for organic electronic applications. Further research is needed to fully understand the potential applications of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid and its mechanism of action.
Synthesis Methods
2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid can be synthesized via a multi-step reaction process. The first step involves the reaction of 2-bromo-4,5-diphenyl thiophene with potassium tert-butoxide in dimethylformamide. This reaction results in the formation of 2-bromo-4,5-diphenyl-3-thiophenol. The second step involves the reaction of 2-bromo-4,5-diphenyl-3-thiophenol with phosgene in the presence of triethylamine. This reaction results in the formation of 2-bromo-4,5-diphenyl-3-thiophenecarbonyl chloride. The final step involves the reaction of 2-bromo-4,5-diphenyl-3-thiophenecarbonyl chloride with sodium hydroxide in ethanol. This reaction results in the formation of 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid.
Scientific Research Applications
2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid has been widely used in scientific research due to its potential applications in various fields. It has been used as a ligand in the synthesis of metal-organic frameworks (MOFs) for gas storage and separation applications. 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid has also been used as a building block in the synthesis of conjugated polymers for organic electronic applications. In addition, 2-bromo-4,5-diphenyl-3-thiophenecarboxylic acid has been used as a precursor for the synthesis of novel organic materials for optoelectronic and photovoltaic applications.
properties
IUPAC Name |
2-bromo-4,5-diphenylthiophene-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrO2S/c18-16-14(17(19)20)13(11-7-3-1-4-8-11)15(21-16)12-9-5-2-6-10-12/h1-10H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFUTFCZYNDTCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=C2C(=O)O)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6998993 |
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